3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[211]hexane-4-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid typically involves a series of organic reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using photochemistry . This method allows for the efficient creation of the bicyclic structure, which can then be further derivatized through various transformations.
Industrial Production Methods
Industrial production of this compound may involve scaling up the photochemical reactions using specialized equipment and glassware. The use of mercury lamps for the cycloaddition process is technically challenging but necessary for achieving the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoquinones.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst or reducing metals in acid.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of benzoquinones.
Reduction: Formation of amino and alkyl groups.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its potential therapeutic properties due to its unique chemical structure.
Industry: Used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique bicyclic structure allows it to modulate the activity of specific enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-[(benzyloxy)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
- 1,2-Disubstituted bicyclo[2.1.1]hexanes
Uniqueness
3-[(benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of a benzyloxy group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-methyl-3-(phenylmethoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid |
InChI |
InChI=1S/C15H18O4/c1-14-9-15(10-14,13(16)17)12(19-14)8-18-7-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,17) |
InChI Key |
WLHJPXLHTXOFLO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)COCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.